molecular formula C26H26N4O3S B383302 4-[4-(BENZYLOXY)-3-ETHOXYPHENYL]-6-METHYL-N-(PYRIDIN-2-YL)-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE

4-[4-(BENZYLOXY)-3-ETHOXYPHENYL]-6-METHYL-N-(PYRIDIN-2-YL)-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE

Cat. No.: B383302
M. Wt: 474.6g/mol
InChI Key: ZTVVFWZHCRISPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(BENZYLOXY)-3-ETHOXYPHENYL]-6-METHYL-N-(PYRIDIN-2-YL)-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE is a complex organic compound with a unique structure that includes a benzyloxy group, an ethoxyphenyl group, a pyridinyl group, and a sulfanylidene tetrahydropyrimidine core. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 4-[4-(BENZYLOXY)-3-ETHOXYPHENYL]-6-METHYL-N-(PYRIDIN-2-YL)-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the Claisen-Schmidt condensation followed by sequential cyclizations and functional modifications . The reaction conditions often include the use of ethanol as a solvent and ammonium acetate as a catalyst, with refluxing for several hours . Industrial production methods may involve scaling up these reactions with optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include ethanol as a solvent, sodium hypochlorite for oxidation, and sodium borohydride for reduction. Major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.

Mechanism of Action

The mechanism of action of 4-[4-(BENZYLOXY)-3-ETHOXYPHENYL]-6-METHYL-N-(PYRIDIN-2-YL)-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. Molecular docking studies have shown that the compound can bind to enzymes and receptors, disrupting key cellular signaling pathways . This interaction can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar compounds to 4-[4-(BENZYLOXY)-3-ETHOXYPHENYL]-6-METHYL-N-(PYRIDIN-2-YL)-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE include:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C26H26N4O3S

Molecular Weight

474.6g/mol

IUPAC Name

4-(3-ethoxy-4-phenylmethoxyphenyl)-6-methyl-N-pyridin-2-yl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide

InChI

InChI=1S/C26H26N4O3S/c1-3-32-21-15-19(12-13-20(21)33-16-18-9-5-4-6-10-18)24-23(17(2)28-26(34)30-24)25(31)29-22-11-7-8-14-27-22/h4-15,24H,3,16H2,1-2H3,(H,27,29,31)(H2,28,30,34)

InChI Key

ZTVVFWZHCRISPC-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC(=C1)C2C(=C(NC(=S)N2)C)C(=O)NC3=CC=CC=N3)OCC4=CC=CC=C4

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C(=C(NC(=S)N2)C)C(=O)NC3=CC=CC=N3)OCC4=CC=CC=C4

Origin of Product

United States

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